
4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
The compound of interest, 4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine, is a pyrimidine derivative that is relevant in various chemical syntheses and applications. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important components in the structure of nucleotides, which are the building blocks of DNA and RNA.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines involves cyclo-condensation reactions of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride . Another example is the synthesis of 2,4,5-tri- and 2,4,5,6-tetrasubstituted pyrimidines, which was achieved by condensation of thiouronium salts with malononitrile derivatives . These methods highlight the diversity of synthetic approaches that can be applied to the synthesis of pyrimidine derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical properties and reactivity. X-ray crystallography is often used to determine the precise molecular structure of these compounds. For example, the molecular structures of certain substituted pyrimidine derivatives were confirmed by single-crystal X-ray diffraction analyses, providing insights into their three-dimensional conformation and electronic structure .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, which are essential for their applications in medicinal chemistry and materials science. The regiospecific synthesis of novel pyrimidine derivatives has been reported, which involves reactions of alkoxyvinyl trifluoromethyl ketones with hydrazine pyrimidines . Additionally, the reactivity of pyrimidine derivatives with different nucleophiles can lead to the formation of highly substituted pyrimidines, expanding the molecular diversity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were studied, revealing solvatochromic behavior and the potential for these molecules to function as pH sensors . The synthesis and characterization of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine provided insights into its spectroscopic parameters and molecular geometry, which are important for understanding its reactivity and potential applications .
Aplicaciones Científicas De Investigación
Spectral Study and Molecular Structure
- A study by Shagidullin et al. (2011) explored the molecular structure of similar compounds using quantum chemical and experimental IR and Raman spectral methods. They identified isomeric forms and spectral markers of these compounds, providing insights into their molecular behavior (Shagidullin et al., 2011).
Synthesis and Derivative Formation
- Mittersteiner et al. (2022) reported on strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones, a process relevant for creating derivatives of the compound (Mittersteiner et al., 2022).
- Sukach et al. (2015) synthesized new trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, demonstrating the potential of 4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine in creating novel compounds (Sukach et al., 2015).
Chemical Synthesis and Reactivity
- The work of Prieur et al. (2015) presented a method for the triarylation of pyrrolopyrimidines, which could be applicable for synthesizing derivatives of the compound (Prieur et al., 2015).
- Li-li (2007) discussed the synthesis of 2-Methylthio-4,6-difluorin Pyrimidine, providing insights into methods that could be relevant for synthesizing similar compounds (Li-li, 2007).
Other Applications and Studies
- Structural and spectroscopic studies by Hussain et al. (2020) analyzed thiopyrimidine derivatives, including their nonlinear optical exploration, which might apply to 4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine (Hussain et al., 2020).
- Masquelin et al. (1998) developed a synthesis approach for pyrimidines that could potentially be applied to the compound (Masquelin et al., 1998).
Propiedades
IUPAC Name |
4-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S/c1-4-3-5(7(8,9)10)12-6(11-4)13-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIOJNAKLYZWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438910 | |
| Record name | 4-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
62772-91-2 | |
| Record name | 4-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





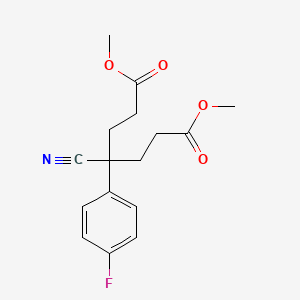

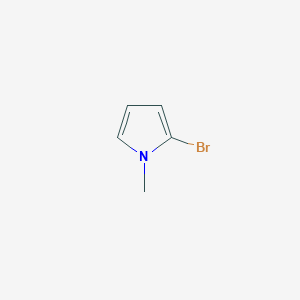
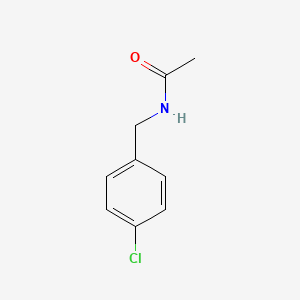

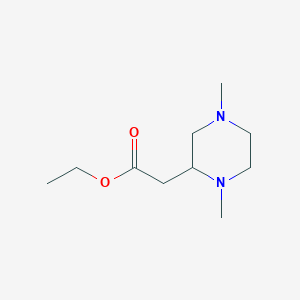
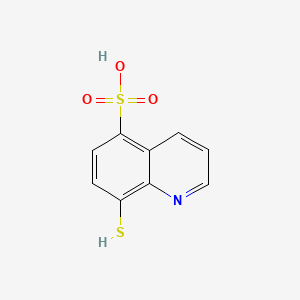
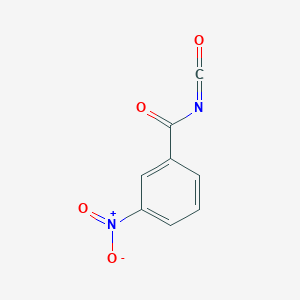

![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)

